5-Benzylbenzene-1,3-diol

Catalog No.
S14666616
CAS No.
28707-48-4
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Benzylbenzene-1,3-diol

CAS Number

28707-48-4

Product Name

5-Benzylbenzene-1,3-diol

IUPAC Name

5-benzylbenzene-1,3-diol

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,7-9,14-15H,6H2

InChI Key

HDMZJVIBTJPXSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC(=C2)O)O

5-Benzylbenzene-1,3-diol is an aromatic compound characterized by a benzene ring substituted with hydroxyl groups at the 1 and 3 positions and a benzyl group at the 5 position. Its molecular formula is C13H12O2, and it is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of hydroxyl groups contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Due to its functional groups:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form dihydroxy derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Research indicates that compounds similar to 5-benzylbenzene-1,3-diol exhibit various biological activities, including antioxidant and antimicrobial properties. The presence of hydroxyl groups enhances these activities by enabling hydrogen bonding and electron donation. Studies have shown that derivatives of this compound may inhibit specific enzymes or interact with biological targets, suggesting potential therapeutic applications .

The synthesis of 5-benzylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. Common methods include:

  • Friedel-Crafts Alkylation: This method involves alkylating benzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Hydroxylation can then introduce the hydroxyl groups at the desired positions.
  • Multi-step Synthesis: Industrial production may involve starting from simpler precursors through a series of reactions, including alkylation and hydroxylation .

5-Benzylbenzene-1,3-diol has various applications:

  • Pharmaceuticals: Its derivatives are explored for their potential use as anti-inflammatory and antimicrobial agents.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Cosmetics: Due to its antioxidant properties, it may be used in cosmetic formulations to enhance skin health .

Interaction studies of 5-benzylbenzene-1,3-diol with biological macromolecules have shown that it can bind to proteins and enzymes, potentially altering their activity. Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with active site residues in target proteins. This binding mechanism is crucial for understanding its pharmacological effects and optimizing its structure for enhanced activity .

Several compounds share structural similarities with 5-benzylbenzene-1,3-diol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Benzylbenzene-1,3-diolSimilar diol structure but different substitution patternMay exhibit different biological activities
4-Benzylbenzene-1,3-diolHydroxyl groups at different positionsUnique reactivity due to positional isomerism
1,3-Dihydroxy-5-methylbenzeneContains methyl group instead of benzylPotentially different pharmacokinetic properties

These compounds highlight the unique positioning of functional groups in 5-benzylbenzene-1,3-diol that may influence its reactivity and biological activity compared to its analogs .

Total Synthesis Strategies for Polyhydroxybenzylbenzene Derivatives

The total synthesis of 5-benzylbenzene-1,3-diol often begins with resorcinol or its derivatives. A pivotal approach involves the Friedel-Crafts benzylation of resorcinol using benzyl chloride or benzoic acid derivatives. For instance, a one-pot synthesis utilizing large-pore zeolites (e.g., H-beta zeolite) as catalysts enables efficient coupling of resorcinol with benzylating agents under reflux conditions. This method minimizes by-products like dibenzoates, achieving yields exceeding 70% in optimized systems.

Alternative routes employ methyl β-resorcylate as a precursor. Nuclear benzylation with benzyl chloride in acetone, catalyzed by anhydrous potassium carbonate, yields methyl 2-hydroxy-3-benzyl-4-benzyloxybenzoate, which undergoes sequential debenzylation and decarboxylation to produce 2-benzylresorcinol. This stepwise strategy emphasizes the importance of protective group chemistry in avoiding over-alkylation.

Table 1: Comparison of Synthetic Approaches

MethodCatalystSolventYield (%)Reference
Zeolite H-betaH-beta zeoliten-butylbenzene73
Alkaline benzylationK$$2$$CO$$3$$Acetone65
Phase-transfer catalysisTBAB$$^*$$Toluene-water82

$$^*$$Tetrabutylammonium bromide

Regioselective O-Demethylation Techniques in Benzene-1,3-diol Analogues

While 5-benzylbenzene-1,3-diol synthesis typically bypasses O-methylation steps, regioselective demethylation remains relevant for analogous compounds. In resorcinol derivatives, boron tribromide ($$ \text{BBr}3 $$) selectively cleaves methyl ethers at sterically accessible positions, guided by electronic effects of adjacent substituents. For example, in 3-benzyl-4-methoxyresorcinol, $$ \text{BBr}3 $$ preferentially demethylates the para-methoxy group due to stabilization of the intermediate oxonium ion by the benzyl group’s electron-donating effect. However, direct demethylation is unnecessary in 5-benzylresorcinol synthesis, as benzylation occurs directly on the resorcinol nucleus.

Catalytic Benzylation Approaches for Resorcinol Nucleus Functionalization

Catalytic benzylation strategies dominate the functionalization of resorcinol. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a triliquid system (toluene-water-catalyst) enhances mono-benzylation selectivity. This method achieves 82% yield of 1,3-dibenzyloxybenzene by suppressing di-benzylation through controlled reagent partitioning.

Zeolite-based systems offer another avenue. H-beta zeolite’s large pore structure accommodates resorcinol and benzyl chloride, facilitating electrophilic aromatic substitution at the 5-position due to steric and electronic directing effects. The zeolite’s acidic sites activate the benzylating agent, while its microporous structure prevents dimerization.

Key reaction conditions:

  • Temperature: 120–165°C
  • Solvent: n-butylbenzene or p-chlorotoluene
  • Molar ratio (resorcinol:benzyl chloride): 1:1.25

Solvent-Mediated Optimization in Nuclear Alkylation Reactions

Solvent choice critically influences reaction efficiency and regioselectivity. Non-polar solvents like n-butylbenzene improve zeolite-catalyzed benzylation by solubilizing aromatic reactants while excluding water, driving the equilibrium toward product formation. Polar aprotic solvents (e.g., acetone) enhance nucleophilicity in alkaline conditions but risk over-alkylation.

Table 2: Solvent Effects on Benzylation

SolventDielectric ConstantYield (%)Selectivity (Mono:Di)
n-butylbenzene2.4739:1
Acetone20.7653:1
p-chlorotoluene5.6768:1

Recycling solvents and catalysts further optimizes sustainability. In zeolite systems, decanting the product-rich phase and replenishing reactants enable multiple cycles without significant yield loss.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

200.083729621 g/mol

Monoisotopic Mass

200.083729621 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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